molecular formula C11H8BrNO B8774208 1-(3-Bromophenyl)-3-oxocyclobutane-1-carbonitrile

1-(3-Bromophenyl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B8774208
M. Wt: 250.09 g/mol
InChI Key: PYDVHDJDHOYSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)-3-oxocyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring attached to a bromophenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 3-bromobenzyl bromide with cyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial in industrial settings to ensure the safe handling of brominated compounds and organic solvents.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The cyclobutanone ring can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).

Major Products:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Amines derived from the reduction of the nitrile group.

    Oxidation: Carboxylic acids or other oxidized products from the cyclobutanone ring.

Scientific Research Applications

1-(3-Bromophenyl)-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-oxocyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance the compound’s binding affinity to certain targets, while the nitrile group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-3-oxocyclobutanecarbonitrile: Similar structure with the bromine atom at the para position.

    1-(3-Chlorophenyl)-3-oxocyclobutanecarbonitrile: Chlorine atom instead of bromine.

    1-(3-Bromophenyl)-2-oxocyclobutanecarbonitrile: Variation in the position of the oxo group.

Uniqueness: 1-(3-Bromophenyl)-3-oxocyclobutane-1-carbonitrile is unique due to the specific positioning of the bromine atom and the nitrile group, which can influence its reactivity and interactions with other molecules. The presence of the cyclobutanone ring adds to its structural complexity and potential for diverse chemical transformations.

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

1-(3-bromophenyl)-3-oxocyclobutane-1-carbonitrile

InChI

InChI=1S/C11H8BrNO/c12-9-3-1-2-8(4-9)11(7-13)5-10(14)6-11/h1-4H,5-6H2

InChI Key

PYDVHDJDHOYSFV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C#N)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-bromophenylacetonitrile (7.55 g, 38.5 mmol) and 1,3-dibromo-2,2-dimethyoxypropane (10.09 g, 38.5 mmol) in dry DMSO (100 ml) was added in two portions sodium hydride (3.23 g of 60% dispersion in oil, 81 mmol) while the mixture was cooled in a water bath. The mixture was stirred at RT for 10 minutes, and heated at 60° C. in an oil bath for 6 hours. The reaction was diluted with water and extracted with EtOAc. The organic layer was separated, washed with water and the solvent removed. The residual red oil was eluted through a short pad of silica, eluent 10% EtOAc/Hexane. The resulting ketal was dissolved in acetone (100 ml) and 1N aqueous HCl (10 ml) and heated at reflux for 6 hours under a nitrogen atmosphere. The solvent was removed and the residue was neutralized by treatment with aqueous NaHCO3 and extracted with EtOAc. The solvent was removed and the residue was chromatographed (SiO2, eluent 10% EtOAc in hexane) to give a yellow oil which solidified on drying under vacuum.
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
10.09 g
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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